methyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
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Properties
IUPAC Name |
methyl 2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S2/c1-23-16(21-22-19(23)30-13-17(25)29-2)12-20-18(26)14-6-8-15(9-7-14)31(27,28)24-10-4-3-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYUJOYEVJVHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Structural Features:
- Piperidine ring: Contributes to the compound's pharmacological profile.
- Triazole moiety: Known for its role in various biological activities.
- Thioether linkage: Enhances the compound's stability and bioactivity.
The biological activity of this compound is primarily attributed to its ability to inhibit metalloproteinases (MMPs), particularly MMP12. This inhibition is significant in various pathological processes, including cancer metastasis and tissue remodeling. The compound’s binding affinity to MMPs has been demonstrated through various assays, indicating its potential as a therapeutic agent in treating conditions related to excessive MMP activity .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. The structure–activity relationship (SAR) studies suggest that the presence of the triazole ring is crucial for its cytotoxic effects .
Table 1: Cytotoxicity Data of Methyl 2-((4-methyl-5...acetate
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.98 | Induction of apoptosis |
| Jurkat | 1.61 | Inhibition of MMP activity |
| HT29 | <1 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell death. The specific interactions with bacterial enzymes are currently under investigation .
Case Studies and Research Findings
Several studies have explored the biological activity of methyl 2-((4-methyl-5...acetate:
- Study on Anticancer Properties : A study published in MDPI evaluated the compound's effects on multiple cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for drug development .
- Antimicrobial Efficacy : Research highlighted in PubChem indicated that the compound exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .
- Metalloproteinase Inhibition : A patent review discussed the compound's role as a metalloproteinase inhibitor, emphasizing its relevance in therapeutic applications aimed at diseases characterized by abnormal MMP activity .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate have shown effectiveness against various bacterial strains, including resistant forms. Studies have demonstrated that modifications in the triazole structure can enhance the antimicrobial efficacy of these compounds .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the triazole moiety, which has been linked to the inhibition of tumor growth in several studies. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell survival and proliferation . Research has shown that structurally related compounds can induce apoptosis in cancer cells through various mechanisms .
Anti-inflammatory Effects
Compounds containing triazole and sulfonamide groups have been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring : The initial step often includes the cyclization of appropriate precursors to form the triazole structure.
- Sulfonamide Synthesis : The introduction of the piperidine sulfonamide group is achieved through nucleophilic substitution reactions.
- Final Coupling : The final product is synthesized by coupling the triazole derivative with methyl acetate or similar reagents to achieve the desired ester functionality.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the triazole core : Cyclization of thiosemicarbazides under reflux with ethyl alcohol (e.g., 70 mmol substrate, 100 mL solvent, 6–8 hours) .
Functionalization : Introduction of the piperidin-1-ylsulfonyl benzamido group via nucleophilic substitution or coupling reactions (e.g., using 4-(piperidin-1-ylsulfonyl)benzoyl chloride as a reagent).
Thioether linkage : Reaction with methyl 2-mercaptoacetate under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) .
- Key Analytical Steps : Purification via column chromatography (silica gel, ethyl acetate/hexane), followed by structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity and purity of this compound confirmed?
- Methodological Answer :
- Spectroscopic Analysis : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.7 ppm for methyl ester), ¹³C NMR (carbonyl signals at ~170 ppm), and FT-IR (C=O stretch at ~1720 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry : HRMS (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₅O₄S₂: 479.12; observed: 479.11) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?
- Methodological Answer :
- Assay Standardization : Use CLSI/MIC guidelines for antimicrobial testing; ensure consistent inoculum size (1–5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hours) .
- Orthogonal Assays : Combine enzyme inhibition (e.g., β-lactamase IC₅₀) with cell-based viability assays (MTT/WST-1) to confirm target specificity .
- Data Normalization : Report activity relative to positive controls (e.g., ciprofloxacin for bacteria) and account for solvent effects (DMSO <1% v/v) .
Q. How can computational methods predict the compound’s pharmacological potential?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Lys721) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
- ADMET Prediction : SwissADME for bioavailability (TPSA < 140 Ų), CYP450 inhibition (CYP3A4 > 50%), and toxicity (AMES test) .
Q. What experimental designs optimize stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC-MS; identify major products (e.g., hydrolyzed ester or sulfonamide cleavage) .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder (trehalose/cryoprotectant, −80°C storage) .
Q. How are structure-activity relationships (SARs) explored for derivatives?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the piperidinyl group with morpholine or thiomorpholine; assess changes in logD (shake-flask method) and potency .
- Positional Scanning : Modify substituents on the benzamido moiety (e.g., electron-withdrawing groups at para position) and test IC₅₀ against cancer cell lines (e.g., MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
